molecular formula C57H68N4O15 B607220 FKBP12 PROTAC dTAG-13 CAS No. 2064175-41-1

FKBP12 PROTAC dTAG-13

カタログ番号 B607220
CAS番号: 2064175-41-1
分子量: 1049.18
InChIキー: BJFBRLAWLPZOMJ-VOSOTEEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FKBP12 PROTAC dTAG-13 (dTAG-13) is a PROTAC-based heterobifunctional degrader . It is a selective degrader of FKBP12F36V with expression of FKBP12F36V in-frame with a protein of interest . FKBP12 PROTAC dTAG-13 effectively engages FKBP12F36V and CRBN, thereby selectively degrading FKBP12F36V .


Synthesis Analysis

The synthesis of FKBP12 PROTAC dTAG-13 involves the creation of a chemical biology system that leverages the potency of cell-permeable heterobifunctional degraders . The dTAG system pairs a novel degrader of FKBP12 F36V with expression of FKBP12 F36V in-frame with a protein of interest .


Molecular Structure Analysis

The molecular formula of FKBP12 PROTAC dTAG-13 is C57H68N4O15 . The InChIKey is BJFBRLAWLPZOMJ-QHVFGHLPSA-N . The molecular weight is 1049.2 g/mol .


Chemical Reactions Analysis

FKBP12 PROTAC dTAG-13 treatment leads to rapid and selective CRBN-mediated degradation of FKBP12 F36V in cells . It causes rapid degradation of nuclear and cytoplasmic FKBP12F36V fusion chimeras .


Physical And Chemical Properties Analysis

The physical and chemical properties of FKBP12 PROTAC dTAG-13 are characterized by its molecular formula C57H68N4O15 and its molecular weight 1049.2 g/mol .

科学的研究の応用

Protein Function Investigation

dTAG-13 is used in the field of Cellular and Molecular Life Sciences to understand protein function . It is used to target specific proteins for degradation in a spatio-temporal manner . This approach is increasingly desired as a therapeutic approach and as a means to aid investigations in protein function . The efficacy of dTAG-13 to degrade overexpressed dTAG–KRAS–G12V was shown in mice, thereby establishing the dTAG system as an elegant FKBP12-based proteolytic system .

Alternative to Genetic Methods for Target Validation

dTAG-13 is used as an alternative to genetic methods for target validation . The application of dTAG-13 induces rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins in vitro and in vivo . It is generalizable to a range of fusion proteins .

Mammalian Development Research

dTAG-13 is used in the field of Developmental Biology to study mammalian development . A homozygous knock-in mouse with a FKBP12F36V tag fused to negative elongation factor b (NELFB) locus was generated to test the functionality of the degradation tag in vivo (dTAG) degron system in mammalian development . The dTAG system was found to be non-toxic, rapid, and efficient in embryos from the zygote-to-mid-gestation stages . Acute depletion of NELFB revealed a specific role in zygote-to-2-cell development and zygotic genome activation (ZGA) .

Understanding Disease Mechanisms

dTAG-13 is used in the field of Pathobiology to understand disease mechanisms . The dTAG system provides numerous opportunities for understanding disease mechanisms, modelling therapeutic interventions and constructing synthetic gene networks . It has been applied successfully in cultured mammalian cells .

Modelling Therapeutic Interventions

dTAG-13 is used in the field of Pharmacology to model therapeutic interventions . The dTAG system has been used to identify and validate novel targets in cancer . It provides a unique avenue to assess a protein’s function in a variety of model systems .

Constructing Synthetic Gene Networks

dTAG-13 is used in the field of Synthetic Biology to construct synthetic gene networks . The dTAG system allows proteins of interest to be rapidly degraded, in a reversible and tuneable manner, in response to a chemical stimulus . This provides numerous opportunities for constructing synthetic gene networks .

Safety And Hazards

FKBP12 PROTAC dTAG-13 is for research use only, not for human or veterinary use .

将来の方向性

Targeted protein degradation (TPD) is an innovative pharmacological modality to directly alter protein abundance with promising clinical potential in cancer, even for undruggable proteins . The potential of these approaches to overcome major issues connected to targeted therapies in sarcomas, including drug resistance, target specificity, and undruggable targets, is being explored .

特性

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBRLAWLPZOMJ-QHVFGHLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FKBP12 PROTAC dTAG-13

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FKBP12 PROTAC dTAG-13
Reactant of Route 2
FKBP12 PROTAC dTAG-13
Reactant of Route 3
FKBP12 PROTAC dTAG-13
Reactant of Route 4
FKBP12 PROTAC dTAG-13
Reactant of Route 5
FKBP12 PROTAC dTAG-13
Reactant of Route 6
Reactant of Route 6
FKBP12 PROTAC dTAG-13

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。